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Abstract

Strychnine, a potent alkaloid neurotoxin, exerts its primary effects on the central nervous
system (CNS) through competitive antagonism of the inhibitory glycine receptor (GlyR). This
action disrupts the delicate balance of neuronal signaling, leading to hyperexcitability,
convulsions, and, at sufficient doses, respiratory failure and death. This technical guide
provides an in-depth examination of the molecular mechanisms, physiological consequences,
and experimental methodologies used to study strychnine sulfate's interaction with the CNS.
It includes a compilation of quantitative data, detailed experimental protocols, and
visualizations of key signaling pathways and workflows to serve as a comprehensive resource
for the scientific community. Recent computational studies also suggest a potential secondary
mechanism involving the muscarinic acetylcholine M1 receptor (CHRM1), warranting further
experimental investigation.

Core Mechanism of Action: Glycine Receptor
Antagonism

The principal mechanism of strychnine's neurotoxicity is its high-affinity, competitive
antagonism of the ionotropic glycine receptor (GlyR).[1][2] Glycine is the major inhibitory
neurotransmitter in the spinal cord and brainstem, responsible for modulating motor neuron
activity and sensory processing.[3]
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The GlyR is a ligand-gated chloride ion (Cl-) channel.[1] Upon binding of glycine, the channel
opens, allowing an influx of CI- into the neuron. This influx hyperpolarizes the postsynaptic
membrane, increasing the threshold for firing an action potential and thus exerting an inhibitory
effect.[1]

Strychnine binds to a site on the GlyR that overlaps with the glycine binding site, thereby
preventing glycine from activating the channel.[1][4] This blockade of inhibitory signaling leads
to a state of disinhibition, where motor neurons are more easily excited by excitatory
neurotransmitters.[1] The consequence is uncontrolled, reflexive muscle contractions,
characteristic of strychnine poisoning.[2][4]

Quantitative Data on Strychnine-Glycine Receptor
Interaction

The following tables summarize key quantitative data from various in vitro and in vivo studies,
providing a comparative overview of strychnine's potency and effects.

Table 1: Binding Affinities and Inhibitory Concentrations of Strychnine Sulfate and Related
Ligands
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Receptor/Pr Reference(s
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eparation )
Spinal Cord [3H]-
Strychnine Synaptic Strychnine KD 0.03 uM [51[6]
Membranes Binding
Spinal Cord [3H]-
Strychnine Synaptic Strychnine KD 12 nM [7]
Membranes Binding
: [3H]-
) Glycine )
Strychnine Strychnine KD 1-10 nM [3]
Receptor o
Binding
Spinal Cord [3H]- o
) ) ) Ki/Affinity
Glycine Synaptic Strychnine 10 uM [51[6]
i Constant
Membranes Displacement
ol GlyR )
) Electrophysio 40-70 nM (vs.
Strychnine (HEK 293 IC50 ) [8]
logy Glycine)
cells)
02 GlyR )
) Electrophysio 50 nM (vs.
Strychnine (HEK 293 IC50 ) [8]
logy Glycine)
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02 GlyR )
] Electrophysio 1.2 uM (vs.
Strychnine (HEK 293 IC50 ) [8]
logy Taurine)
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Nicotinic
Acetylcholine
) ~30 UM (vs.
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Strychnine ) IC50 10 uM 9]
(Bovine e Release o
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Table 2: In Vivo Dose-Response Data for Strychnine-Induced Convulsions
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Animal Administrat Observatio Reference(s
. Parameter Dose
Model ion Route n )
. _ Dose-
_ Intraperitonea  Seizure
Mice ) ) 0.5-4 mg/kg dependent [10]
[ (i.p.) Induction ] ]
tonic seizures
) Intraperitonea  Seizure Induces
Mice ) ) 2 mg/kg ) [11]
[ (i.p.) Induction convulsions
ED50 Blockade of
] Intraperitonea  (Antagonism tonic
Mice ) 12.8 mg/kg [12]
[ (i.p.) by MDL extensor
27,531) seizures
ED50 Blockade of
) (Antagonism tonic
Mice Oral 7.3 mg/kg [12]
by MDL extensor
27,531) seizures
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Intraperitonea  Seizure . _
Rats ] ) 0.25-4 mg/kg  tonic-clonic [13]
[ (i.p.) Induction )
seizures
Intraperitonea  Seizure Induces
Rats ) ) 3.5 mg/kg ) [14]
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Signaling Pathways
Primary Pathway: Disinhibition of Glycinergic
Neurotransmission

The following diagram illustrates the antagonistic action of strychnine at the glycinergic

synapse.
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Figure 1: Strychnine's antagonism at the glycinergic synapse.

Proposed Secondary Pathway: Interaction with CHRM1

Network toxicology and molecular docking studies have proposed the Cholinergic Muscarinic
M1 receptor (CHRM1), a G protein-coupled receptor (GPCR), as a potential secondary target
for strychnine.[1][2][15] This interaction is hypothesized to contribute to neurotoxicity by
modulating intracellular calcium signaling pathways.[2]
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Figure 2: Proposed strychnine interaction with the CHRM1 signaling pathway.
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Experimental Protocols
[3H]-Strychnine Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of
compounds for the glycine receptor.

Methodology:
e Membrane Preparation:

o Homogenize rat spinal cord and brainstem tissue in ice-cold buffer (e.g., 50 mM Tris-HCI,
pH 7.4).[7][16]

o Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and
large debris.

o Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet
the crude synaptic membranes.[7]

o Wash the pellet by resuspension in fresh buffer and recentrifugation.

o Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via
Bradford assay).

e Binding Assay:

o In triplicate, incubate aliquots of the membrane preparation (0.75-1.10 mg of protein) with
a fixed concentration of [3H]-strychnine (e.g., 1-5 nM).[5]

o For displacement experiments, add varying concentrations of the unlabeled competitor
compound (e.g., strychnine, glycine, or test compounds).

o To determine non-specific binding, include a set of tubes with a high concentration of
unlabeled strychnine (e.g., 1 mM).[7]

o Incubate at 4°C or 25°C for a sufficient time to reach equilibrium (e.g., 10-30 min).[5]

e Separation and Quantification:

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16120/
https://www.benchchem.com/pdf/Tutin_vs_Strychnine_A_Comparative_Analysis_of_Glycine_Receptor_Antagonism.pdf
https://pubmed.ncbi.nlm.nih.gov/16120/
https://www.researchgate.net/publication/18964504_Strychnine_Binding_Associated_with_Glycine_Receptors_of_the_Central_Nervous_System
https://pubmed.ncbi.nlm.nih.gov/16120/
https://www.researchgate.net/publication/18964504_Strychnine_Binding_Associated_with_Glycine_Receptors_of_the_Central_Nervous_System
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B)
to separate bound from free radioligand.

o Rapidly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

o Measure the radioactivity retained on the filters using liquid scintillation counting.[16]

o Data Analysis:

o

Calculate specific binding by subtracting non-specific binding from total binding.

[¢]

Analyze saturation binding data using Scatchard analysis to determine KD and Bmax.

[¢]

Analyze competition binding data using non-linear regression to determine the 1C50.

[e]

Convert IC50 values to Ki values using the Cheng-Prusoff equation.[16]
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Figure 3: Workflow for a [3H]-Strychnine radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of glycine-activated currents in neurons and their
inhibition by strychnine.

Methodology:

o Cell/Slice Preparation:
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o Prepare acute brain slices (e.g., 300-400 um thick) containing the region of interest (e.g.,
spinal cord, amygdala) from rodents, or use cultured neurons.[17][18]

o Maintain slices/cells in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5%
CO2.[19]

e Recording Setup:

o Transfer a slice/coverslip to the recording chamber on an upright microscope and
continuously perfuse with aCSF.

o Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MQ when
filled with intracellular solution.[20]

o The intracellular solution typically contains KCl or K-gluconate to mimic the intracellular
ionic environment.[19]

» Whole-Cell Recording:
o Visually identify a neuron for recording using differential interference contrast (DIC) optics.
o Approach the neuron with the recording pipette while applying positive pressure.

o Upon contact with the cell membrane, release the positive pressure to form a high-
resistance (GQ) seal.[19]

o Apply gentle suction to rupture the membrane patch, establishing the whole-cell
configuration.

o Data Acquisition:
o In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -60 mV).

o Apply glycine (e.g., 200 pM) to the cell via the perfusion system or a puffer pipette to elicit
an inward CI- current.[21]

o After establishing a stable baseline response to glycine, co-apply strychnine sulfate at
various concentrations to determine its inhibitory effect.

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/9622242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4927800/
https://docs.axolbio.com/wp-content/uploads/patch-clamp-protocol-final.pdf
https://axolbio.com/publications/whole-cell-patch-clamp-protocol/
https://docs.axolbio.com/wp-content/uploads/patch-clamp-protocol-final.pdf
https://docs.axolbio.com/wp-content/uploads/patch-clamp-protocol-final.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4122733/
https://www.benchchem.com/product/b1261131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Record currents using an appropriate amplifier and digitize the data for offline analysis.

o Data Analysis:

o Measure the peak amplitude of the glycine-induced currents in the absence and presence
of strychnine.

o Plot the percentage of inhibition as a function of strychnine concentration to generate a
dose-response curve and calculate the IC50.

In Vivo Strychnine-Induced Convulsion Model

This protocol details a common in vivo model to assess the convulsant effects of strychnine
and the efficacy of potential anticonvulsant compounds.

Methodology:
e Animal Preparation:

o Use adult male mice or rats, acclimatized to the laboratory environment.

o House animals individually for at least 30 minutes before the experiment for observation.
e Drug Administration:

o Administer the test compound or vehicle (e.g., saline) via the desired route (e.g.,
intraperitoneal, oral).

o After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose
of strychnine sulfate (e.g., 2-3.5 mg/kg, i.p.).[11][14]

e Observation:
o Immediately after strychnine injection, place the animal in an individual observation cage.
o Record the following parameters for a set period (e.g., 30-60 minutes):

» Latency to the first convulsion: Time from strychnine injection to the onset of the first
tonic-clonic seizure.
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» Duration of convulsions: Length of each convulsive episode.
= Number of convulsions: Total count of seizures within the observation period.

» Seizure severity score: Grade the seizures based on a predefined scale (e.g., from
muscle twitches to tonic hindlimb extension).[14]

» Mortality: Record the number of animals that do not survive within a 24-hour period.[11]

e Data Analysis:

o Compare the observed parameters between the vehicle-treated and test compound-
treated groups using appropriate statistical tests (e.g., t-test, ANOVA).

o Calculate the percentage of protection from seizures or death afforded by the test
compound.

Conclusion

Strychnine sulfate's interaction with the central nervous system is primarily and potently
mediated by its competitive antagonism of the inhibitory glycine receptor. This action leads to a
predictable and severe cascade of neuronal hyperexcitability, manifesting as convulsions. The
guantitative data and experimental protocols provided in this guide offer a robust framework for
researchers studying glycinergic neurotransmission, seizure pathologies, and the development
of novel neuromodulatory therapies. The emerging, though not yet experimentally validated,
hypothesis of CHRML1 as a secondary target presents an intriguing avenue for future research,
potentially unveiling more complex layers of strychnine's neurotoxic profile. Continued
investigation using the methodologies outlined herein will be crucial for a complete
understanding of this classic neurotoxin and the fundamental CNS processes it disrupts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10030215/
https://www.mdpi.com/1424-8247/15/12/1468
https://www.benchchem.com/product/b1261131?utm_src=pdf-body
https://www.benchchem.com/product/b1261131?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. Network toxicology and molecular docking analyses on strychnine indicate CHRM1 is a
potential neurotoxic target - PubMed [pubmed.ncbi.nim.nih.gov]

2. Network toxicology and molecular docking analyses on strychnine indicate CHRM1 is a
potential neurotoxic target - PMC [pmc.ncbi.nim.nih.gov]

3. In Vivo Protection against Strychnine Toxicity in Mice by the Glycine Receptor Agonist
Ivermectin - PMC [pmc.ncbi.nim.nih.gov]

4. Antagonism of ligand-gated ion channel receptors: two domains of the glycine receptor
alpha subunit form the strychnine-binding site - PMC [pmc.ncbi.nim.nih.gov]

5. researchgate.net [researchgate.net]

6. Strychnine binding associated with glycine receptors of the central nervous system -
PubMed [pubmed.nchbi.nlm.nih.gov]

7. The binding of strychnine and strychnine analogs to synaptic membranes of rat brainstem
and spinal cord - PubMed [pubmed.ncbi.nim.nih.gov]

8. link.springer.com [link.springer.com]

9. Inhibitory effect of strychnine on acetylcholine receptor activation in bovine adrenal
medullary chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

10. Strychnine-induced seizures in mice: the role of noradrenaline - PubMed
[pubmed.ncbi.nim.nih.gov]

11. mdpi.com [mdpi.com]

12. MDL 27,531 selectively reverses strychnine-induced seizures in mice - PubMed
[pubmed.ncbi.nim.nih.gov]

13. Different postnatal development of convulsions and lethality induced by strychnine in rats
- PubMed [pubmed.ncbi.nim.nih.gov]

14. Attenuation of Strychnine-Induced Epilepsy Employing Amaranthus viridis L. Leaves
Extract in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]
16. benchchem.com [benchchem.com]

17. Strychnine-sensitive glycine responses in neurons of the lateral amygdala: an
electrophysiological and immunocytochemical characterization - PubMed
[pubmed.ncbi.nim.nih.gov]

18. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

19. docs.axolbio.com [docs.axolbio.com]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/36244968/
https://pubmed.ncbi.nlm.nih.gov/36244968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9575290/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9575290/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4181905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4181905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC48533/
https://pmc.ncbi.nlm.nih.gov/articles/PMC48533/
https://www.researchgate.net/publication/18964504_Strychnine_Binding_Associated_with_Glycine_Receptors_of_the_Central_Nervous_System
https://pubmed.ncbi.nlm.nih.gov/4200724/
https://pubmed.ncbi.nlm.nih.gov/4200724/
https://pubmed.ncbi.nlm.nih.gov/16120/
https://pubmed.ncbi.nlm.nih.gov/16120/
https://link.springer.com/article/pdfdirect/10.1002/j.1460-2075.1992.tb05259.x
https://pmc.ncbi.nlm.nih.gov/articles/PMC1510145/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1510145/
https://pubmed.ncbi.nlm.nih.gov/7938564/
https://pubmed.ncbi.nlm.nih.gov/7938564/
https://www.mdpi.com/1424-8247/15/12/1468
https://pubmed.ncbi.nlm.nih.gov/1327393/
https://pubmed.ncbi.nlm.nih.gov/1327393/
https://pubmed.ncbi.nlm.nih.gov/8884887/
https://pubmed.ncbi.nlm.nih.gov/8884887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10030215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10030215/
https://www.researchgate.net/publication/364349685_Network_toxicology_and_molecular_docking_analyses_on_strychnine_indicate_CHRM1_is_a_potential_neurotoxic_target
https://www.benchchem.com/pdf/Tutin_vs_Strychnine_A_Comparative_Analysis_of_Glycine_Receptor_Antagonism.pdf
https://pubmed.ncbi.nlm.nih.gov/9622242/
https://pubmed.ncbi.nlm.nih.gov/9622242/
https://pubmed.ncbi.nlm.nih.gov/9622242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4927800/
https://docs.axolbio.com/wp-content/uploads/patch-clamp-protocol-final.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 20. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

e 21. Strychnine-sensitive glycine receptors on pyramidal neurons in layers Il/lll of the mouse
prefrontal cortex are tonically activated - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Strychnine Sulfate's Interaction with the Central
Nervous System: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1261131#strychnine-sulfate-s-interaction-with-the-
central-nervous-system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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